
2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Descripción general
Descripción
2,2’-(Perchloro-1,2-phenylene)diacetonitrile is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 293.97 g/mol . It is also known by its IUPAC name, 2,2’-(perchloro-1,2-phenylene)diacetonitrile . This compound is characterized by the presence of multiple chlorine atoms and nitrile groups attached to a phenylene ring, making it a highly chlorinated aromatic nitrile.
Métodos De Preparación
The synthesis of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile typically involves the reaction of a tetrachlorobenzene derivative with acetonitrile under specific conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Análisis De Reacciones Químicas
2,2’-(Perchloro-1,2-phenylene)diacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenylene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The nitrile groups can undergo oxidation or reduction to form different products.
Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(Perchloro-1,2-phenylene)diacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile involves its interaction with molecular targets through its nitrile and chlorine groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and context. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity .
Comparación Con Compuestos Similares
2,2’-(Perchloro-1,2-phenylene)diacetonitrile can be compared with other similar compounds, such as:
2,2’-(Dichloro-1,2-phenylene)diacetonitrile: This compound has fewer chlorine atoms, which may affect its reactivity and applications.
2,2’-(Trichloro-1,2-phenylene)diacetonitrile: With one less chlorine atom, it may have different chemical properties and uses.
2,2’-(Tetrachloro-1,2-phenylene)diacetonitrile: This compound is very similar but may differ in specific reactivity and applications.
Propiedades
IUPAC Name |
2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXDIOFAZIXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703344 | |
| Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60069-96-7 | |
| Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





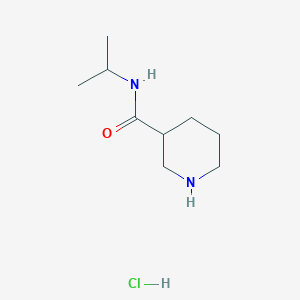
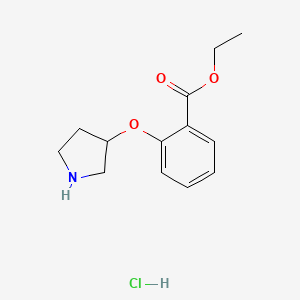
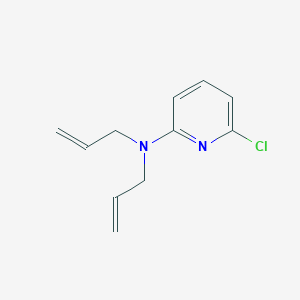

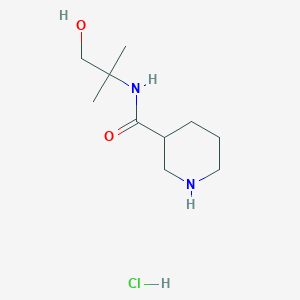

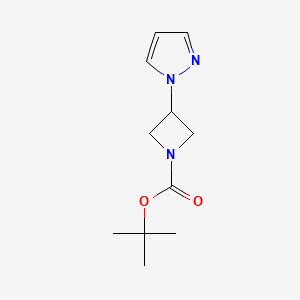


![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)

